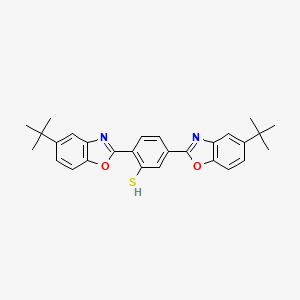![molecular formula C13H15NO6 B15213663 Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate CAS No. 5395-45-9](/img/structure/B15213663.png)
Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(2-nitrophenethyl)malonate is an organic compound with the molecular formula C11H11NO6. It is a derivative of malonic acid, where the hydrogen atoms of the malonic acid are replaced by two methyl groups and a 2-nitrophenethyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-nitrophenethyl)malonate can be synthesized through a multi-step process involving the reaction of dimethyl malonate with 2-nitrophenethyl bromide in the presence of a base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). The reaction mixture is typically cooled to 0°C and stirred for a specific period to ensure complete reaction .
Industrial Production Methods
Industrial production of dimethyl malonate, a precursor to dimethyl 2-(2-nitrophenethyl)malonate, involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This process is followed by purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-nitrophenethyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted malonates.
Scientific Research Applications
Dimethyl 2-(2-nitrophenethyl)malonate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of dimethyl 2-(2-nitrophenethyl)malonate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester groups can be hydrolyzed to form carboxylic acids, which can interact with enzymes and other proteins in biological systems .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used extensively in organic synthesis.
Diethyl malonate: Another ester of malonic acid, similar in reactivity but with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl 2-(2-nitrophenethyl)malonate is unique due to the presence of the 2-nitrophenethyl group, which imparts distinct chemical properties and reactivity compared to simpler malonate esters. This makes it a valuable compound in specialized synthetic applications and research.
Properties
CAS No. |
5395-45-9 |
|---|---|
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
dimethyl 2-[2-(2-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C13H15NO6/c1-19-12(15)10(13(16)20-2)8-7-9-5-3-4-6-11(9)14(17)18/h3-6,10H,7-8H2,1-2H3 |
InChI Key |
ZVYKJDZOCVPZFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



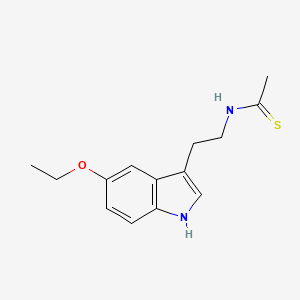
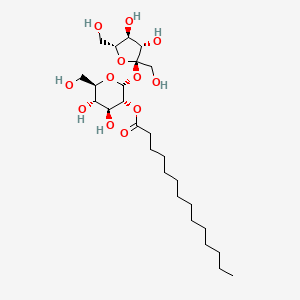


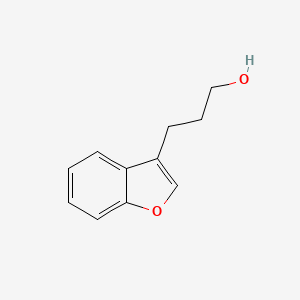



![6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15213638.png)

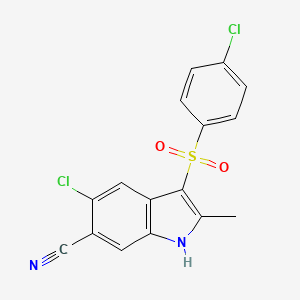
![6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B15213654.png)
